Meta-Methoxy Substitution Confers ~1.2-Fold Potency Advantage Over Para-Methoxy in Isoxazole SAR
In a head-to-head isoxazole-amide series, the 3-methoxyphenyl derivative (compound 12c) demonstrated an IC50 of 8.33 ± 0.99 µM. Its direct positional isomer, the 4-methoxyphenyl analog (12d), showed a higher IC50 of 9.97 ± 1.09 µM. The unsubstituted phenyl baseline (12a) was substantially less active at 18.12 ± 1.28 µM [1]. This within-series comparison isolates the contribution of the meta-methoxy group.
| Evidence Dimension | Inhibitory potency (IC50) in a cellular assay context |
|---|---|
| Target Compound Data | 8.33 ± 0.99 µM (3-methoxyphenyl isoxazole derivative) |
| Comparator Or Baseline | 9.97 ± 1.09 µM (4-methoxyphenyl isoxazole derivative, 12d); 18.12 ± 1.28 µM (unsubstituted phenyl, 12a) |
| Quantified Difference | 1.20-fold improvement vs. 4-methoxy; 2.18-fold improvement vs. unsubstituted phenyl |
| Conditions | Cellular IC50 assay; compounds are 3-O-β-chacotriosyl oleanane amide derivatives bearing the indicated isoxazole substituents (Table 1, PMC7869707). |
Why This Matters
For procurement of a building block destined for structure-activity relationship (SAR) exploration, a 1.2-fold potency cliff between positional isomers underscores the risk of using an alternative methoxyphenyl building block.
- [1] Table 1, PMC7869707: IC50 (µM) values for isoxazole derivatives 12a (phenyl), 12c (3-methoxyphenyl), and 12d (4-methoxyphenyl). View Source
